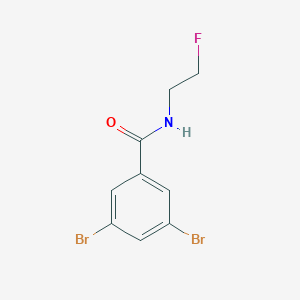

3,5-dibromo-N-(2-fluoroethyl)benzamide

描述

属性

IUPAC Name |

3,5-dibromo-N-(2-fluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2FNO/c10-7-3-6(4-8(11)5-7)9(14)13-2-1-12/h3-5H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBUAJFCESDBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C(=O)NCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Amide Formation via Carboxylic Acid Derivatives

The most common approach involves converting a suitably substituted benzoic acid derivative into the corresponding amide. This typically proceeds through activation of the carboxylic acid, followed by coupling with an amine:

Activation of Benzoic Acid:

The benzoic acid bearing bromine substituents at positions 3 and 5 is first converted into an acid chloride or an active ester.- Example: Conversion using thionyl chloride ($$\mathrm{SOCl_2}$$) or oxalyl chloride to generate the acid chloride, which is highly reactive and suitable for amide formation.

Amide Coupling:

The acid chloride reacts with 2-fluoroethylamine or its derivatives in the presence of a base (e.g., triethylamine) to form the desired amide.- This method ensures high efficiency and minimal side reactions.

Direct Amidation Using Coupling Reagents

Alternatively, direct amidation can be achieved using coupling agents such as:

- N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) , often in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP).

- HATU or HBTU are also effective for activating carboxylic acids under mild conditions, facilitating the formation of amides with 2-fluoroethylamine .

This method is advantageous for avoiding the formation of acid chlorides and offers milder reaction conditions.

Preparation of 2-Fluoroethylamine Derivatives

The key intermediate, 2-fluoroethylamine , is typically synthesized via nucleophilic substitution:

From Ethylene Glycol Derivatives:

Starting from 2-fluoroethyl tosylate or bromide , nucleophilic substitution with ammonia or amines yields 2-fluoroethylamine .Protection and Deprotection Strategies:

Protecting groups may be employed during synthesis to prevent side reactions, followed by deprotection to free the amine for coupling.

Alternative Synthetic Routes for Specific Substituents

For compounds with additional substituents like trans-4-hydroxycyclohexyl or morpholinyl groups , the synthesis often involves:

Stepwise Functional Group Introduction:

Starting from a core benzamide, subsequent substitution with appropriate nucleophiles (e.g., trans-4-aminocyclohexanol) using nucleophilic substitution or coupling reactions.Use of Intermediates:

Such as pyridinium salts or ammonium salts , which are reacted with nucleophiles under controlled conditions to introduce the desired substituents.

Data Table: Summary of Preparation Methods

Research Findings and Optimization Strategies

Temperature Control:

Reactions involving halogenated intermediates or sensitive functional groups are optimized at 100–160°C to maximize yield and minimize side reactions.Use of Excess Reagents:

Employing an excess of amines or coupling agents enhances conversion rates and product purity.Purification Techniques:

Post-reaction purification via recrystallization, chromatography, or extraction ensures high-purity compounds suitable for biological testing.Yield Data: Typical yields for these synthesis routes range from 81% to 94%, with high purity confirmed via melting point analysis and spectroscopic methods.

化学反应分析

3,5-dibromo-N-(2-fluoroethyl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

3,5-dibromo-N-(2-fluoroethyl)benzamide has been explored for various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacophore in drug development.

Industry: It can be used in the development of new materials and as a reagent in industrial chemical processes.

作用机制

The mechanism of action of 3,5-dibromo-N-(2-fluoroethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Key Observations :

- Halogenation : Bromine at the 3,5-positions is conserved across analogues, likely enhancing electrophilicity and binding to hydrophobic pockets .

- Fluoroethyl vs. Cycloalkyl : The 2-fluoroethyl group in the target compound may improve metabolic stability compared to cyclopropylmethyl or cyclobutyl groups due to fluorine’s electronegativity and resistance to oxidation .

- Hydroxyl vs.

生物活性

3,5-Dibromo-N-(2-fluoroethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

3,5-Dibromo-N-(2-fluoroethyl)benzamide features a benzamide core with two bromine atoms at the 3 and 5 positions and a fluoroethyl substituent. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of 3,5-dibromo-N-(2-fluoroethyl)benzamide can be attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. The compound is hypothesized to act as a norepinephrine-dopamine reuptake inhibitor , enhancing neurotransmitter availability in the synaptic cleft, which can lead to increased neuronal excitability and altered signaling pathways .

Target Receptors

- Dopamine D2 Receptors : Research indicates that similar compounds exhibit high-affinity binding to dopamine D2 receptors, which are crucial for regulating mood and cognition .

- Acetylcholinesterase (AChE) : Preliminary studies suggest potential inhibitory effects on AChE, an enzyme involved in neurotransmission .

Biological Activity

The biological activity of 3,5-dibromo-N-(2-fluoroethyl)benzamide has been evaluated through various in vitro and in vivo studies. Key findings include:

- Neurotransmitter Modulation : The compound enhances the levels of dopamine and norepinephrine by inhibiting their reuptake, which may improve cognitive functions such as attention and memory .

- Antidepressant-like Effects : In animal models, compounds with similar structures have shown antidepressant-like effects, suggesting potential therapeutic applications in mood disorders.

Table 1: Inhibitory Activity Against AChE and BACE1

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| 3,5-Dibromo-N-(2-fluoroethyl)benzamide | TBD | TBD |

| Donepezil | 0.046 | N/A |

| Quercetin | 4.89 | 9.01 |

Note: TBD indicates that specific values for 3,5-dibromo-N-(2-fluoroethyl)benzamide were not available in the reviewed literature.

Case Studies

Several case studies have focused on the structural analogs of 3,5-dibromo-N-(2-fluoroethyl)benzamide:

- Dopamine D2 Ligands : A study evaluated related compounds as dopamine D2 receptor ligands, revealing that modifications in the benzamide structure significantly impacted binding affinity and selectivity. Compounds with fluoroalkyl substitutions showed enhanced potency compared to their non-fluorinated counterparts .

- Multi-targeted Inhibitors : Research on new benzamides indicated that certain derivatives exhibited dual inhibition against both AChE and BACE1. These findings suggest that structural modifications can lead to compounds with diverse pharmacological profiles suitable for treating neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of 3,5-dibromo-N-(2-fluoroethyl)benzamide includes absorption through the gastrointestinal tract, distribution across tissues (including crossing the blood-brain barrier), metabolism primarily in the liver, and excretion via urine.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-dibromo-N-(2-fluoroethyl)benzamide, and how are intermediates characterized?

- Methodology : The compound can be synthesized via a two-step process:

Bromination : Introduce bromine substituents at the 3,5-positions of benzamide using brominating agents (e.g., Br₂/FeBr₃ or N-bromosuccinimide under controlled conditions).

Fluoroethylation : React 3,5-dibromobenzoyl chloride with 2-fluoroethylamine in anhydrous dichloromethane or THF, using a base like triethylamine to neutralize HCl byproducts .

- Characterization : Confirm intermediate purity via TLC or HPLC. Final product structure is validated using (e.g., fluoroethyl group protons at δ 4.5–5.0 ppm) and IR spectroscopy (amide C=O stretch ~1650–1680 cm) .

Q. Which spectroscopic techniques are critical for confirming the structure of 3,5-dibromo-N-(2-fluoroethyl)benzamide?

- Key Techniques :

- NMR : identifies aromatic protons (split into doublets due to bromine’s electronegativity) and fluoroethyl chain protons. confirms carbonyl (C=O) and quaternary carbons.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H] at m/z 349.9 for CHBrFNO).

- Elemental Analysis : Ensures correct Br/F ratios .

Q. How can researchers optimize solvent selection for recrystallization of this compound?

- Method : Test solubility in polar aprotic solvents (DMF, DMSO) and non-polar solvents (ethyl acetate, hexane). For 3,5-dibromo derivatives, mixed solvents (e.g., ethanol/water or DCM/hexane) often yield high-purity crystals. Slow evaporation at 4°C minimizes impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 3,5-dibromo-N-(2-fluoroethyl)benzamide derivatives?

- Approach : Use single-crystal X-ray diffraction with SHELX software (SHELXL for refinement). Key parameters:

- Measure bond angles (e.g., C-Br ~1.89 Å) and torsion angles to confirm steric effects from bromine/fluoroethyl groups.

- Analyze hydrogen-bonding networks (e.g., N-H⋯O=C interactions) to predict packing efficiency and stability .

- Case Study : Similar dichlorobenzamide analogs showed planar amide groups with intermolecular H-bonding stabilizing crystal lattices .

Q. What strategies address contradictory biological activity data in fluorinated benzamide analogs?

- Analysis Framework :

Structural Validation : Re-examine compound purity (HPLC, ).

Target Binding Assays : Compare IC values across assays (e.g., fluorescence polarization vs. SPR).

Metabolic Stability : Assess fluorinated groups’ resistance to CYP450 enzymes via liver microsome studies.

- Example : Fluorinated DNA gyrase inhibitors showed variability in activity due to substituent positioning; molecular docking simulations clarified steric vs. electronic effects .

Q. How can computational modeling predict the reactivity of 3,5-dibromo-N-(2-fluoroethyl)benzamide in nucleophilic substitution reactions?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。